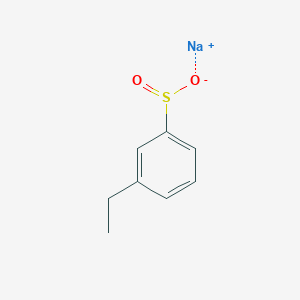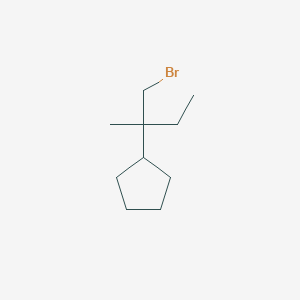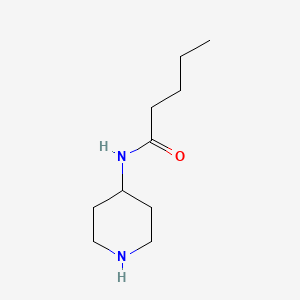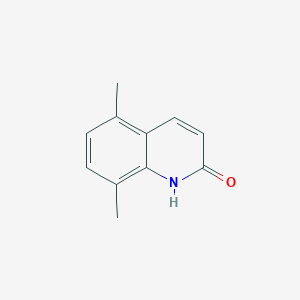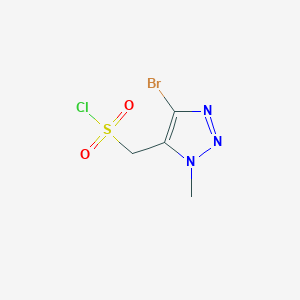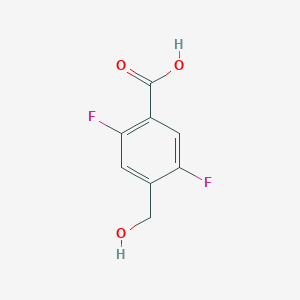![molecular formula C7H9F2NO2 B13174568 Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.3]hexane ring system, which includes a nitrogen atom and two fluorine atoms. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with a suitable azaspiro compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also help in optimizing the reaction parameters to achieve higher purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of the difluoromethyl group and the spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3r,4R)-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hydrochloride
- Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate
Uniqueness
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of the difluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts .
Eigenschaften
Molekularformel |
C7H9F2NO2 |
|---|---|
Molekulargewicht |
177.15 g/mol |
IUPAC-Name |
methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-5(11)4-6(3-10-4)2-7(6,8)9/h4,10H,2-3H2,1H3 |
InChI-Schlüssel |
MVUKBCAWAGLNDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(CC2(F)F)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
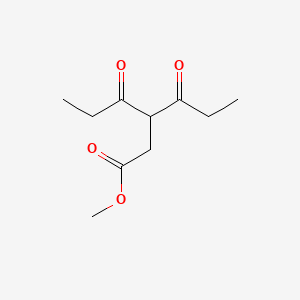
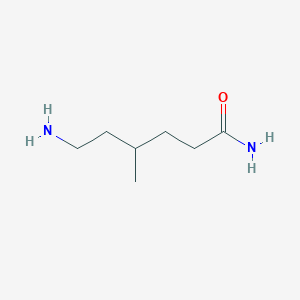

![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
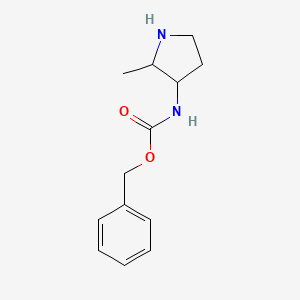
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
